molecular formula C22H16Cl2N2O3S B11614110 ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(1H-indol-3-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(1H-indol-3-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11614110
M. Wt: 459.3 g/mol
InChI Key: KYWSTECNOVYFFP-FMIVXFBMSA-N
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Description

Ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(1H-indol-3-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a thiophene ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(1H-indol-3-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 2,4-dichloroaniline, indole-3-carboxaldehyde, and ethyl acetoacetate. The synthetic route may involve:

    Condensation Reaction: Combining 2,4-dichloroaniline with indole-3-carboxaldehyde under acidic or basic conditions to form a Schiff base.

    Cyclization: The Schiff base undergoes cyclization with ethyl acetoacetate in the presence of a catalyst to form the thiophene ring.

    Esterification: The final step involves esterification to form the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(1H-indol-3-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The Schiff base can be reduced to form secondary amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Secondary amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(1H-indol-3-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(1H-indol-3-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate: can be compared with other indole or thiophene derivatives.

    Indole-3-carboxaldehyde: A precursor in the synthesis of the compound.

    2,4-Dichloroaniline: Another precursor with similar structural features.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C22H16Cl2N2O3S

Molecular Weight

459.3 g/mol

IUPAC Name

ethyl 2-(2,4-dichloroanilino)-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]thiophene-3-carboxylate

InChI

InChI=1S/C22H16Cl2N2O3S/c1-2-29-22(28)19-20(27)18(9-12-11-25-16-6-4-3-5-14(12)16)30-21(19)26-17-8-7-13(23)10-15(17)24/h3-11,26-27H,2H2,1H3/b12-9+

InChI Key

KYWSTECNOVYFFP-FMIVXFBMSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1O)/C=C/2\C=NC3=CC=CC=C32)NC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CCOC(=O)C1=C(SC(=C1O)C=C2C=NC3=CC=CC=C32)NC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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